molecular formula C20H19FN4OS B4404882 2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide

2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide

Cat. No. B4404882
M. Wt: 382.5 g/mol
InChI Key: VRGLPCVUVNMMQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide, also known as AFBA, is a novel compound that has been synthesized for scientific research purposes. AFBA belongs to the class of compounds known as triazoles, which have been extensively studied in medicinal chemistry due to their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are involved in disease processes. Triazoles have been shown to inhibit various enzymes such as cytochrome P450, which is involved in drug metabolism, and lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol in fungi. This compound may also interact with specific receptors or ion channels, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well characterized, but it is believed to have diverse effects on various cellular processes. Triazoles have been shown to induce apoptosis, inhibit cell proliferation, and modulate immune responses. This compound may also have effects on neurotransmitter systems, leading to changes in behavior and cognitive function.

Advantages and Limitations for Lab Experiments

2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experiments. Additionally, this compound may have off-target effects on other cellular processes, which may complicate data interpretation.

Future Directions

There are several future directions for research on 2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide, including its potential use as a drug candidate for the treatment of various diseases. Further studies are needed to elucidate the mechanism of action of this compound and its effects on specific cellular processes. Additionally, modifications of this compound may be explored to enhance its biological activity and selectivity towards specific disease targets. Finally, the development of new synthetic methods for this compound and its derivatives may be explored to improve the yield and purity of the compound.

Scientific Research Applications

2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide has been synthesized for scientific research purposes, and its potential applications are diverse. One of the primary research areas where this compound can be used is in the development of new drugs for the treatment of various diseases. Triazoles have been shown to have diverse biological activities, including antimicrobial, antifungal, anticancer, and antiviral activities. This compound, being a triazole derivative, can be further modified to enhance its biological activity and selectivity towards specific disease targets.

properties

IUPAC Name

N-benzyl-2-[[5-(2-fluorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4OS/c1-2-12-25-19(16-10-6-7-11-17(16)21)23-24-20(25)27-14-18(26)22-13-15-8-4-3-5-9-15/h2-11H,1,12-14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGLPCVUVNMMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide
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2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide
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2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide
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2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide
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2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide
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2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide

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